molecular formula C14H19NO5 B1588296 (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid CAS No. 499995-80-1

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B1588296
M. Wt: 281.3 g/mol
InChI Key: VHBNWQLIRVDMMR-NSHDSACASA-N
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Description

“(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid” is a complex organic compound. It contains a tert-butoxycarbonyl group, an amino group, and a 4-hydroxyphenyl group .


Synthesis Analysis

The synthesis of such compounds often involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This process can be achieved using flow microreactor systems, which are more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a tert-butoxycarbonyl group, an amino group, and a 4-hydroxyphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The tert-butoxycarbonyl group can be introduced into a variety of organic compounds using flow microreactor systems .

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids, including derivatives of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, have been extensively studied for their antioxidant properties. Research indicates that the presence of an unsaturated bond on the side chain and modifications on the aromatic ring significantly influence their antioxidant activity. These structural features, such as the addition of hydroxy groups or electron-donating moieties, play crucial roles in enhancing the compound's ability to manage oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Applications in Cosmetic and Therapeutic Formulations

Hydroxy acids, a category to which (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid belongs, find extensive use in cosmetic and therapeutic formulations. They offer a variety of benefits for the skin, including anti-aging, acne treatment, and improvement of skin conditions like ichthyosis and rosacea. These compounds work through several mechanisms, such as exfoliation and increased collagen production, to impart their therapeutic effects (Kornhauser et al., 2010).

Biotechnological Production from Biomass

Lactic acid and its derivatives, which are structurally related to (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, have been highlighted for their production via biotechnological routes from biomass. This approach not only underscores the compound's renewable aspect but also its potential as a green chemical for various industrial applications, including the synthesis of biodegradable polymers and as a precursor for numerous valuable chemicals (Gao et al., 2011).

Environmental Fate and Biodegradation

The environmental fate and biodegradation of ether derivatives like ethyl tert-butyl ether (ETBE), structurally akin to (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, have been extensively reviewed. Such studies are crucial for understanding the compound's behavior in aquatic environments and its potential impact on water quality. Microorganisms capable of degrading ETBE, and by extension similar compounds, play a vital role in mitigating the environmental impact of these substances (Thornton et al., 2020).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, and assessment of its potential applications in synthetic organic chemistry .

properties

IUPAC Name

(3S)-3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBNWQLIRVDMMR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427485
Record name Boc-D-beta-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

CAS RN

499995-80-1
Record name Boc-D-beta-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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